molecular formula C24H19NO5 B1678119 Oxyphenisatin acetate CAS No. 115-33-3

Oxyphenisatin acetate

Cat. No. B1678119
CAS RN: 115-33-3
M. Wt: 401.4 g/mol
InChI Key: PHPUXYRXPHEJDF-UHFFFAOYSA-N
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Description

Oxyphenisatin acetate is a pro-drug of oxyphenisatin . It was used as a laxative and has shown anticancer activity .


Synthesis Analysis

The synthesis of Oxyphenisatin acetate involves the condensation of isatin with phenol . The ketone group of isatin becomes protonated in strong acid, and the oxygen can be replaced by electron-rich moieties .


Molecular Structure Analysis

The molecular formula of Oxyphenisatin acetate is C24H19NO5 .


Chemical Reactions Analysis

Oxyphenisatin acetate has been shown to trigger a cell starvation response leading to autophagy, mitochondrial dysfunction, and autocrine TNFα-mediated apoptosis . It inhibits the growth of the breast cancer cell lines MCF7, T47D, HS578T, and MDA-MB-468 .


Physical And Chemical Properties Analysis

Oxyphenisatin acetate is a solid substance . It has a molecular weight of 401.41 . It is soluble in DMSO .

Safety And Hazards

Oxyphenisatin acetate is toxic and can cause jaundice . It may cause skin and eye irritation . The FDA withdrew its approval for the use of Oxyphenisatin acetate due to safety reasons .

Future Directions

While the anticancer activity of Oxyphenisatin acetate has been studied, the exact mechanism of action remains unresolved . Future research could focus on identifying the role of the ubiquitin ligase activity of Oxyphenisatin acetate in vitro and in vivo .

properties

IUPAC Name

[4-[3-(4-acetyloxyphenyl)-2-oxo-1H-indol-3-yl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c1-15(26)29-19-11-7-17(8-12-19)24(18-9-13-20(14-10-18)30-16(2)27)21-5-3-4-6-22(21)25-23(24)28/h3-14H,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPUXYRXPHEJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023411
Record name Oxyphenisatin acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxyphenisatin acetate

CAS RN

115-33-3
Record name Contax
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115-33-3
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Record name Oxyphenisatin Acetate [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxyphenisatin acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14627
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Record name OXYPHENISATIN ACETATE
Source DTP/NCI
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Record name OXYPHENISATIN ACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59687
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Record name Oxyphenisatin acetate
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Record name Oxyphenisatine di(acetate)
Source European Chemicals Agency (ECHA)
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Record name OXYPHENISATIN ACETATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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